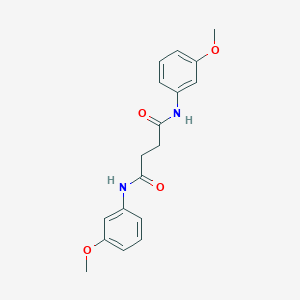![molecular formula C29H40N4O10 B322957 9-OXO-N'-(3,4,5-TRIMETHOXYBENZOYL)-9-[(3,4,5-TRIMETHOXYPHENYL)FORMOHYDRAZIDO]NONANEHYDRAZIDE](/img/structure/B322957.png)
9-OXO-N'-(3,4,5-TRIMETHOXYBENZOYL)-9-[(3,4,5-TRIMETHOXYPHENYL)FORMOHYDRAZIDO]NONANEHYDRAZIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’~1~,N’~9~-bis[(3,4,5-trimethoxyphenyl)carbonyl]nonanedihydrazide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features two 3,4,5-trimethoxyphenyl groups attached to a nonanedihydrazide backbone, making it a subject of interest in synthetic chemistry and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~,N’~9~-bis[(3,4,5-trimethoxyphenyl)carbonyl]nonanedihydrazide typically involves the reaction of 3,4,5-trimethoxybenzoic acid with nonanedihydrazide under specific conditions. The process generally includes:
Condensation Reaction: 3,4,5-trimethoxybenzoic acid is first converted to its acyl chloride derivative using thionyl chloride.
Coupling Reaction: The acyl chloride derivative is then reacted with nonanedihydrazide in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to ensure efficiency and consistency. The reaction conditions are optimized to maximize yield and purity, often involving rigorous purification steps such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N’~1~,N’~9~-bis[(3,4,5-trimethoxyphenyl)carbonyl]nonanedihydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups on the phenyl rings can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted phenyl compounds.
Wissenschaftliche Forschungsanwendungen
N’~1~,N’~9~-bis[(3,4,5-trimethoxyphenyl)carbonyl]nonanedihydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N’~1~,N’~9~-bis[(3,4,5-trimethoxyphenyl)carbonyl]nonanedihydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular responses.
Altering Gene Expression: Affecting the expression of genes related to cell growth and differentiation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4,5-Trimethoxycinnamamide: Known for its anticancer activity.
3,4,5-Trimethoxybenzaldehyde: Used in organic synthesis and as a precursor for other compounds.
1,2-Bis(3,4,5-trimethoxyphenyl)ethanedione:
Uniqueness
N’~1~,N’~9~-bis[(3,4,5-trimethoxyphenyl)carbonyl]nonanedihydrazide stands out due to its unique structure, which combines two 3,4,5-trimethoxyphenyl groups with a nonanedihydrazide backbone. This unique configuration may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C29H40N4O10 |
|---|---|
Molekulargewicht |
604.6 g/mol |
IUPAC-Name |
1-N//',9-N//'-bis(3,4,5-trimethoxybenzoyl)nonanedihydrazide |
InChI |
InChI=1S/C29H40N4O10/c1-38-20-14-18(15-21(39-2)26(20)42-5)28(36)32-30-24(34)12-10-8-7-9-11-13-25(35)31-33-29(37)19-16-22(40-3)27(43-6)23(17-19)41-4/h14-17H,7-13H2,1-6H3,(H,30,34)(H,31,35)(H,32,36)(H,33,37) |
InChI-Schlüssel |
ARBSLXZFFDJTKI-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NNC(=O)CCCCCCCC(=O)NNC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NNC(=O)CCCCCCCC(=O)NNC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-(diphenylacetyl)hydrazino]-N-(4-ethoxyphenyl)-4-oxobutanamide](/img/structure/B322874.png)
![4-{2-[(3-chloro-1-benzothien-2-yl)carbonyl]hydrazino}-N-(4-ethoxyphenyl)-4-oxobutanamide](/img/structure/B322875.png)

![4-[2-(2-chlorobenzoyl)hydrazino]-N-(4-ethoxyphenyl)-4-oxobutanamide](/img/structure/B322878.png)
![4-[2-(2,4-dichlorobenzoyl)hydrazino]-N-(4-ethoxyphenyl)-4-oxobutanamide](/img/structure/B322879.png)
![4-[2-(3,4-dihydronaphthalen-1(2H)-ylidene)hydrazino]-N-(4-ethoxyphenyl)-4-oxobutanamide](/img/structure/B322882.png)
![N-(4-ethoxyphenyl)-4-oxo-4-[2-[(1E)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]hydrazinyl]butanamide](/img/structure/B322884.png)
![3-bromo-N-{2-[(3-bromo-4-methoxybenzoyl)amino]-1-methylethyl}-4-methoxybenzamide](/img/structure/B322885.png)
![Ethyl 4-{2-[4-(2,4-dichlorophenoxy)butanoyl]hydrazino}-4-oxobutanoate](/img/structure/B322887.png)
![Ethyl 4-{2-[4-(2,5-dimethylanilino)-4-oxobutanoyl]hydrazino}-4-oxobutanoate](/img/structure/B322888.png)
![Ethyl 4-[2-(4-methoxybenzoyl)hydrazino]-4-oxobutanoate](/img/structure/B322892.png)
![N,N'-bis[4-(azepan-1-ylsulfonyl)phenyl]butanediamide](/img/structure/B322897.png)


